N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-3,5-dimethylbenzamide
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Overview
Description
N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-3,5-dimethylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring substituted with an ethoxyphenyl group and linked to a dimethylbenzamide moiety through an oxyethyl chain. Its unique structure suggests potential utility in medicinal chemistry, materials science, and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-3,5-dimethylbenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazine core, followed by the introduction of the ethoxyphenyl group through electrophilic aromatic substitution. The oxyethyl chain is then attached via nucleophilic substitution, and finally, the dimethylbenzamide moiety is introduced through amide bond formation. Reaction conditions often include the use of organic solvents like dichloromethane or tetrahydrofuran, catalysts such as palladium on carbon, and reagents like ethyl bromide and dimethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-3,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The oxyethyl chain can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Phenol derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted benzamides and pyridazines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-3,5-dimethylbenzamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]-3,5-dimethylbenzamide
- N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-3,5-dimethylbenzamide
- N-[2-[6-(4-chlorophenyl)pyridazin-3-yl]oxyethyl]-3,5-dimethylbenzamide
Uniqueness
N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-3,5-dimethylbenzamide stands out due to the presence of the ethoxy group, which can influence its electronic properties and reactivity. This unique substitution pattern may enhance its binding affinity to specific molecular targets or alter its pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-4-28-20-7-5-18(6-8-20)21-9-10-22(26-25-21)29-12-11-24-23(27)19-14-16(2)13-17(3)15-19/h5-10,13-15H,4,11-12H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVLPHACPTVUCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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